molecular formula C11H9N7O2S B5883119 1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole

1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole

Cat. No. B5883119
M. Wt: 303.30 g/mol
InChI Key: KZDUITOJWHUFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole, commonly known as MNTT, is a chemical compound that has shown potential in various scientific research applications. MNTT belongs to the category of triazole compounds, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of MNTT is not yet fully understood. However, studies have suggested that MNTT may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition can lead to the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
MNTT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MNTT has been investigated for its potential use as an antimicrobial agent. Studies have shown that MNTT exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi. MNTT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNTT in lab experiments is its high yield and relatively simple synthesis method. Additionally, MNTT has shown promising results in a variety of scientific research applications, making it a potentially valuable tool for researchers. However, one limitation of using MNTT is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of MNTT.

Future Directions

There are several future directions for research on MNTT. One potential area of study is the development of new anticancer therapies based on MNTT. Researchers could investigate the use of MNTT in combination with other anticancer agents to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of MNTT and its potential use in the treatment of other diseases, such as inflammatory disorders and microbial infections.

Synthesis Methods

The synthesis of MNTT involves the reaction between 5-phenyl-1H-1,2,4-triazole-3-thiol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of MNTT obtained from this method is generally high, making it an attractive option for large-scale production.

Scientific Research Applications

MNTT has been investigated for its potential use in a variety of scientific research areas. One of the most promising applications is in the field of medicinal chemistry, where MNTT has shown promising results as an anticancer agent. Studies have shown that MNTT can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2S/c1-17-11(13-9(16-17)18(19)20)21-10-12-8(14-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDUITOJWHUFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NNC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1H-1,2,4-triazole

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